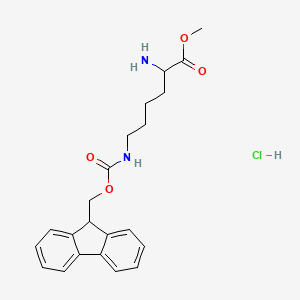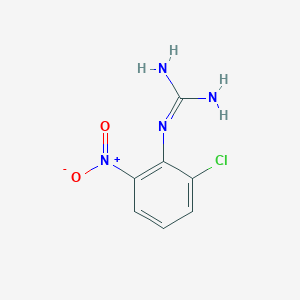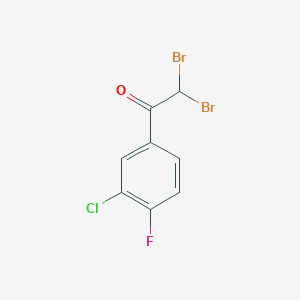
2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone typically involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenyl ring to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.
化学反应分析
Types of Reactions
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions, room temperature to reflux.
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Reduction: Corresponding alcohols or alkanes.
Oxidation: Carboxylic acids.
科学研究应用
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe to study biological pathways involving halogenated compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of halogen atoms enhances the compound’s reactivity and ability to penetrate biological membranes, making it a potent bioactive agent.
相似化合物的比较
Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 2-Bromoacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2,3’-Dibromoacetophenone
Uniqueness
2,2-Dibromo-1-(3-chloro-4-fluorophenyl)ethanone is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring
属性
分子式 |
C8H4Br2ClFO |
|---|---|
分子量 |
330.37 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(3-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClFO/c9-8(10)7(13)4-1-2-6(12)5(11)3-4/h1-3,8H |
InChI 键 |
IRLUNFDCIHQKEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
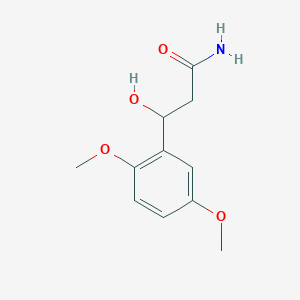
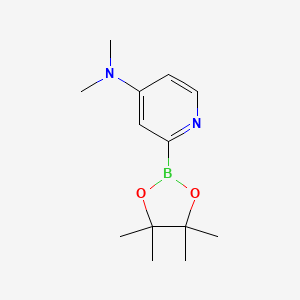
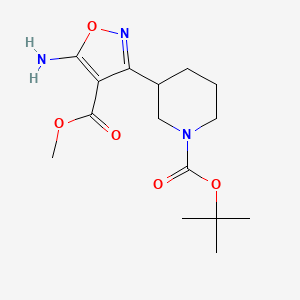

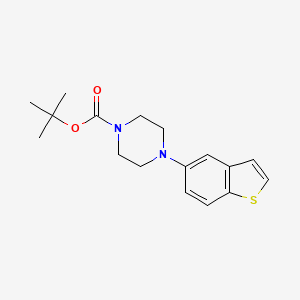
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)

![2-(4-Chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13694633.png)
![2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13694642.png)

